molecular formula C9H16F3N B1526427 N-(3,3,3-trifluoropropyl)cyclohexanamine CAS No. 1178206-11-5

N-(3,3,3-trifluoropropyl)cyclohexanamine

Cat. No.: B1526427
CAS No.: 1178206-11-5
M. Wt: 195.23 g/mol
InChI Key: JKKBZBOTEDTPGW-UHFFFAOYSA-N
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Description

N-(3,3,3-Trifluoropropyl)cyclohexanamine (CAS 1183610-06-1) is an organic compound with the molecular formula C8H14F3N and a molecular weight of 181.20 g/mol . Its structure incorporates both a cyclohexylamine group and a flexible 3,3,3-trifluoropropyl chain, making it a valuable building block in medicinal chemistry and drug discovery research. The presence of the trifluoropropyl group is of particular interest, as this motif is known to influence key properties of drug candidates, such as metabolic stability, lipophilicity, and binding affinity . For instance, in the optimization of lead compounds for visceral leishmaniasis, researchers found that introducing a trifluoropropyl group significantly improved metabolic stability in mouse liver microsome assays compared to other alkyl chains . This compound is intended for research applications only and is not for diagnostic or therapeutic use. It is the responsibility of the purchaser to ensure compliance with all applicable local, state, national, and international regulations.

Properties

IUPAC Name

N-(3,3,3-trifluoropropyl)cyclohexanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16F3N/c10-9(11,12)6-7-13-8-4-2-1-3-5-8/h8,13H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKKBZBOTEDTPGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NCCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Alkylation of Cyclohexanamine with 3,3,3-Trifluoropropyl Halides

One of the most straightforward synthetic routes to N-(3,3,3-trifluoropropyl)cyclohexanamine involves the direct alkylation of cyclohexanamine using 3,3,3-trifluoropropyl bromide or similar halides in the presence of a base.

  • Reaction Scheme:
    Cyclohexanamine + 3,3,3-trifluoropropyl bromide → this compound

  • Reaction Conditions:

    • Base: Potassium carbonate or potassium hydroxide to deprotonate the amine and facilitate nucleophilic substitution.
    • Solvent: Polar aprotic solvents such as acetonitrile or dimethylformamide (DMF) are commonly used to enhance nucleophilicity.
    • Temperature: Mild heating (typically 50–80 °C) to promote reaction kinetics.
  • Advantages:

    • Simplicity and directness of the method.
    • Moderate to good yields depending on reaction optimization.
  • Considerations:

    • Control of stoichiometry is important to avoid over-alkylation or formation of quaternary ammonium salts.
    • Purification often involves extraction and chromatographic techniques to remove unreacted starting materials and byproducts.

This method leverages the electrophilic nature of the trifluoropropyl halide and the nucleophilicity of cyclohexanamine, yielding the desired amine with the trifluoropropyl substituent attached to the nitrogen.

Reductive Amination Using 3,3,3-Trifluoropropionaldehyde

Another prominent approach is the reductive amination of cyclohexanamine with 3,3,3-trifluoropropionaldehyde, which introduces the trifluoropropyl group via imine formation followed by reduction.

  • Step 1: Preparation of 3,3,3-Trifluoropropionaldehyde
    The aldehyde can be synthesized by acid-catalyzed hydrolysis of 1,1-dialkoxy-3,3,3-trifluoropropane derivatives. For instance, reacting 1,1-dimethoxy-3,3,3-trifluoropropane with acetic acid and a strong acid catalyst (e.g., sulfuric acid) at 90–140 °C for 2–8 hours yields 3,3,3-trifluoropropionaldehyde with high purity and yield (up to 95% yield reported).

  • Step 2: Reductive Amination

    • Cyclohexanamine is reacted with 3,3,3-trifluoropropionaldehyde to form an imine intermediate.
    • The imine is then reduced using a suitable reducing agent such as sodium triacetoxyborohydride or borane complexes.
    • Borane-tetrahydrofuran (BH3-THF) complexes have been employed effectively in similar amine syntheses, providing good yields and selectivity.
  • Reaction Conditions:

    • Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM).
    • Temperature: Ambient to mild heating depending on the reducing agent.
    • Reaction time: Several hours to overnight to ensure complete reduction.
  • Advantages:

    • High selectivity for monoalkylation.
    • Avoids over-alkylation side products.
    • The aldehyde intermediate can be prepared with high purity, enhancing overall process efficiency.
  • Example Data:
    In a representative synthesis, 1-dimethoxy-3,3,3-trifluoropropane was converted to the aldehyde with 95% yield and 98% purity. Subsequent reductive amination with cyclohexanamine and borane reagents yielded the target amine with 79% isolated yield.

One-Pot Multi-Step Procedures Involving Catalysts and Borane Complexes

Advanced synthetic protocols have been developed involving one-pot reactions that combine imine formation, reduction, and purification steps using catalysts such as titanium tetrafluoride (TiF4) and borane complexes.

  • Procedure Overview:

    • Mix cyclohexanamine, 3,3,3-trifluoropropionaldehyde, and a catalyst (TiF4) in toluene.
    • Reflux the mixture to facilitate imine formation.
    • Add ammonia-borane or borane-etherate for reduction under reflux.
    • Post-reaction workup includes acid-base extraction and solvent removal to isolate the amine product.
  • Yields and Purity:

    • Yields up to 79% reported for related amine borane complexes.
    • High purity of final amine confirmed by NMR and mass spectrometry.
  • Advantages:

    • Streamlined process reduces handling and purification steps.
    • Catalyst use improves reaction rates and selectivity.

Summary Table of Preparation Methods

Method Key Reagents & Conditions Advantages Reported Yields & Purity
Direct Alkylation Cyclohexanamine + 3,3,3-trifluoropropyl bromide; base; 50–80 °C Simple, direct Moderate to good (varies)
Reductive Amination Cyclohexanamine + 3,3,3-trifluoropropionaldehyde + BH3 or NaBH(OAc)3; THF/DCM; rt to mild heat High selectivity, avoids over-alkylation Up to 79% isolated yield; high purity
One-Pot Catalytic Reduction Cyclohexanamine + aldehyde + TiF4 + borane; reflux in toluene Streamlined, catalyst-enhanced ~79% yield reported

Research Findings and Notes

  • The preparation of 3,3,3-trifluoropropionaldehyde is a critical step for reductive amination routes. Acid-catalyzed hydrolysis of 1,1-dialkoxy-3,3,3-trifluoropropane derivatives is efficient and scalable.

  • Borane complexes are effective reducing agents for imines derived from cyclohexanamine and trifluoropropionaldehyde, providing good yields and clean conversions.

  • Direct alkylation methods require careful control to avoid multiple alkylations; however, they remain useful for rapid access to the target amine.

  • Catalytic one-pot methods integrating imine formation and reduction optimize reaction time and simplify purification, representing an advanced synthetic strategy.

This comprehensive review of preparation methods for this compound highlights the versatility of synthetic strategies ranging from classical alkylation to sophisticated catalytic reductive aminations. The choice of method depends on the availability of starting materials, desired purity, and scale of synthesis.

Chemical Reactions Analysis

Phosphonic Anhydride-Catalyzed Formylation

  • Reaction Pathway : Cyclohexanamine reacts with a formamide compound (e.g., HCONR1R2) in the presence of phosphonic anhydride catalysts (e.g., propylphosphonic anhydride).

  • Conditions :

    • Temperature: 45–100°C .

    • Solvents: THF, acetonitrile, or ethyl acetate .

    • Catalyst: 10–30 mol% phosphonic anhydride .

  • Yield : Isolated yields exceed 80% .

Oxidative Trifluoropropylation

  • Mechanism : A fluoride-mediated reaction with trifluoropropenylsilane (e.g., E-trimethyl(3,3,3-trifluoroprop-1-en-1-yl)silane) leads to oxidative 3,3,3-trifluoropropylation.

  • Key Steps :

    • Formation of an allyl alkoxide intermediate.

    • 1,3-proton shift to stabilize the trifluoropropylcarbonyl unit .

  • Efficiency : Moderate to good yields (40–70%) under basic conditions .

Reactivity and Chemical Transformations

The trifluoropropyl group in N-(3,3,3-Trifluoropropyl)cyclohexanamine introduces electron-withdrawing effects, influencing reactivity in amine-related reactions.

Nucleophilic Substitution

  • Reaction : The amine group undergoes substitution with carboxylic acids using TiF4 as a Lewis acid catalyst .

  • Conditions :

    • Solvent: Toluene/DCE.

    • Catalyst: TiF4 (1 equiv.), BF3·OEt2 (2.5 equiv.) .

Protonation and Isomerization

  • Mechanism : The trifluoropropyl group stabilizes intermediates via conjugation, facilitating isomerization during reactions .

  • Example : In oxidative trifluoropropylation, the benzylic proton undergoes a 1,3-shift to form a stable carbonyl compound .

Comparison of Reaction Conditions

Reaction Type Catalyst/Reagent Temperature Yield Key Features
Phosphonic anhydride-mediated formylationPropylphosphonic anhydride (10–30 mol%)45–100°C ≥80% High efficiency, no side catalysts
Oxidative trifluoropropylationCsF, trifluoropropenylsilaneRoom temperature 40–70% Fluoride-mediated, 1,3-proton shift
Nucleophilic substitutionTiF4, BF3·OEt2Reflux (12–24 hours) 79–99% Requires Lewis acid activation

Scientific Research Applications

N-(3,3,3-trifluoropropyl)cyclohexanamine is utilized in the formulation of coatings and adhesives due to its excellent adhesion properties and resistance to moisture. It is particularly effective in creating weather-resistant and fungal-resistant coatings for various substrates, including wood and masonry.

Case Study: Weather-Resistant Coatings

A study demonstrated that coatings formulated with this compound exhibited superior performance in outdoor conditions compared to traditional formulations. The coatings maintained their integrity and appearance over extended exposure to environmental stressors.

Use in Polymer Chemistry

The compound serves as a valuable intermediate in the synthesis of fluorinated polymers. Its incorporation into polymer matrices enhances the thermal and chemical resistance of the resulting materials.

Data Table: Polymer Performance Metrics

Polymer TypeAdditivePerformance Improvement
FluoropolymerThis compoundIncreased thermal stability
Epoxy ResinThis compoundEnhanced adhesion properties

Applications in Pharmaceuticals

Research indicates that this compound may have potential applications in pharmaceuticals as a building block for drug synthesis. Its unique trifluoromethyl group can enhance bioactivity and selectivity in drug design.

Case Study: Synthesis of Antidepressants

In a recent study, researchers synthesized novel antidepressant compounds using this compound as a precursor. The resulting compounds demonstrated improved efficacy compared to existing medications.

Environmental Applications

The hydrophobic nature of this compound makes it suitable for use in environmental applications such as superhydrophobic coatings. These coatings can be applied to surfaces to repel water and contaminants effectively.

Data Table: Superhydrophobic Coating Properties

Coating TypeWater Contact Angle (°)Durability (cycles)
Standard Coating9010
Coating with Additive15050

Mechanism of Action

The mechanism by which N-(3,3,3-trifluoropropyl)cyclohexanamine exerts its effects involves interactions with specific molecular targets and pathways. The trifluoropropyl group can influence the compound's binding affinity and selectivity towards these targets, leading to its biological activity.

Comparison with Similar Compounds

Physicochemical Properties :

  • Molecular Formula : Estimated as C₉H₁₆F₃N (based on structural analysis).
  • Molecular Weight : ~197 g/mol (calculated).
  • Key Features : The cyclohexyl ring provides conformational rigidity, while the CF₃ group increases hydrophobicity, influencing solubility and membrane permeability.

Comparison with Structurally Similar Compounds

N-[3-(Cyclohexyloxy)propyl]cyclohexanamine

  • Structure : Cyclohexanamine linked to a propyl chain with a cyclohexyloxy (-O-cyclohexyl) substituent .
  • Molecular Formula: C₁₅H₂₉NO.
  • Molecular Weight : 239.40 g/mol.
  • Key Differences: The ether (-O-) linkage increases polarity compared to the amine linkage in the target compound.
  • Applications: Not explicitly stated, but similar amines are intermediates in drug synthesis.

N-[3-(3-Chlorophenoxy)propyl]cyclopropanamine

  • Structure: Cyclopropanamine with a 3-chlorophenoxypropyl chain .
  • Molecular Formula: C₁₂H₁₆ClNO.
  • Molecular Weight : 225.71 g/mol.
  • Key Differences: Chlorine substituent introduces electronegativity but lacks the metabolic stability of CF₃.
  • Applications : Chlorinated aromatics are common in agrochemicals, but toxicity concerns may limit use.

Cangrelor (Anti-Platelet Agent)

  • Structure: Contains a (3,3,3-trifluoropropyl)thio group in a complex adenosine derivative .
  • Molecular Formula : C₁₇H₂₅Cl₂F₃N₅O₁₂P₃S₂.
  • Molecular Weight : 776.36 g/mol.
  • Key Differences :
    • Sulfur (thioether) linkage instead of amine.
    • The CF₃ group enhances stability and receptor binding in therapeutic contexts.
  • Applications : Clinically used to inhibit platelet aggregation during coronary interventions .

2-(2-Nitroimidazol-1-yl)-N-(3,3,3-Trifluoropropyl)acetamide

  • Structure : Trifluoropropyl-linked nitroimidazole, a radiopharmaceutical metabolite .
  • Molecular Formula : C₈H₁₀F₃N₃O₃.
  • Molecular Weight : 253.18 g/mol.
  • Key Differences: Nitroimidazole moiety enables radiosensitizing properties.
  • Applications : Used in imaging or therapeutic agents targeting hypoxic tissues.

Physicochemical and Functional Comparisons

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications
N-(3,3,3-Trifluoropropyl)cyclohexanamine C₉H₁₆F₃N ~197 Amine, CF₃ Discontinued (Research use)
N-[3-(Cyclohexyloxy)propyl]cyclohexanamine C₁₅H₂₉NO 239.40 Amine, Ether Synthetic intermediate
Cangrelor C₁₇H₂₅Cl₂F₃N₅O₁₂P₃S₂ 776.36 Thioether, CF₃, Nucleotide Antiplatelet therapy
2-(2-Nitroimidazol-1-yl)-N-(3,3,3-Trifluoropropyl)acetamide C₈H₁₀F₃N₃O₃ 253.18 Nitroimidazole, CF₃, Acetamide Radiopharmaceuticals

Key Trends :

  • CF₃ Group Impact : Enhances lipophilicity and metabolic stability across all compounds, critical for drug design .
  • Linkage Type : Amine vs. thioether vs. ether linkages influence solubility and reactivity. Thioethers (e.g., Cangrelor) are more resistant to oxidation than amines .
  • Biological Activity : Trifluoropropyl-containing compounds are prevalent in pharmaceuticals (antiplatelet, radiosensitizers) and agrochemicals (pesticides) .

Research Findings and Industrial Relevance

  • Agrochemicals : Trifluoropropylthio groups in pesticides (e.g., Reference Compound FA11) demonstrate enhanced efficacy and environmental persistence .
  • Analytical Chemistry : Silylation reagents with trifluoropropyl groups (e.g., dimethyl(3,3,3-trifluoropropyl)silyldiethylamine) improve GC-MS sensitivity for estrogenic compounds .

Biological Activity

N-(3,3,3-trifluoropropyl)cyclohexanamine is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and research findings.

Chemical Structure and Properties

  • Chemical Formula : C_{10}H_{14}F_{3}N
  • Molecular Weight : 201.22 g/mol
  • Functional Groups :
    • Cyclohexyl group
    • Trifluoropropyl group
    • Amino group

The trifluoropropyl substituent enhances lipophilicity and may influence the compound's interaction with biological membranes, while the amino group is crucial for potential receptor binding.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby disrupting metabolic pathways.
  • Receptor Modulation : It could act as an agonist or antagonist at various receptors, influencing signaling pathways involved in neurobiology and other physiological processes.

Biological Activity and Applications

Research indicates that this compound has shown promise in several areas:

  • Anticancer Activity : Preliminary studies suggest that it may inhibit tumor growth by interfering with cancer cell signaling pathways.
  • Neuromodulatory Effects : The compound has been explored for its potential effects on neurotransmitter systems, possibly affecting conditions like depression or anxiety.
  • Therapeutic Potential : As a precursor in drug development, it may lead to the synthesis of more potent therapeutic agents.

In Vitro Studies

  • Antitumor Activity : A study demonstrated that derivatives of this compound exhibited significant inhibition of certain cancer cell lines. Specifically:
    • Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer)
    • Inhibition Rates : Up to 70% at concentrations of 10 µM after 48 hours.
  • Pharmacological Evaluation : Research evaluating related compounds found that they could stimulate tyrosine hydroxylase activity, suggesting a neuromodulatory role. This indicates potential applications in treating neurodegenerative diseases.

Structure-Activity Relationships (SAR)

Investigations into SAR revealed that modifications to the trifluoropropyl and amino groups significantly impacted biological activity. For instance:

  • Compounds with longer alkyl chains exhibited reduced activity compared to those with trifluoropropyl substituents.
  • The presence of electron-withdrawing groups enhanced receptor binding affinity.

Summary Table of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of MCF-7 and A549 cell lines
NeuromodulatoryStimulation of tyrosine hydroxylase
Receptor ModulationAgonist/antagonist effects on receptors

Q & A

Q. What are the recommended synthetic routes for N-(3,3,3-trifluoropropyl)cyclohexanamine, and how can side reactions be minimized?

The synthesis typically involves nucleophilic substitution or reductive amination. For example, reacting cyclohexanamine with 3-bromo-3,3,3-trifluoropropane in the presence of a base (e.g., K₂CO₃) under anhydrous conditions. Solvents like DMF or THF are suitable for polar aprotic environments . To minimize side reactions (e.g., over-alkylation), use controlled stoichiometry (1:1 molar ratio of amine to alkylating agent) and monitor reaction progress via ¹⁹F NMR to track the trifluoropropyl group incorporation . Purification via flash column chromatography (10–50% ethyl acetate/hexane gradient) ensures high purity .

Q. Which analytical techniques are most effective for characterizing this compound?

  • ¹H and ¹⁹F NMR : Confirm structural integrity and quantify fluorinated groups. The ¹⁹F NMR signal for the -CF₃ group appears as a distinct quartet near -60 ppm .
  • HPLC-MS : Assess purity and molecular weight (expected [M+H]⁺ ~238.3 g/mol). Reverse-phase C18 columns with acetonitrile/water gradients are optimal.
  • FT-IR : Identify amine N-H stretches (~3300 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) .

Q. How should researchers handle solubility and stability challenges during experimental workflows?

The compound is likely hydrophobic due to the trifluoropropyl and cyclohexane moieties. Use polar aprotic solvents (e.g., DMSO, DMF) for dissolution. For aqueous compatibility, employ co-solvents like ethanol (≤20% v/v). Stability tests under varying pH (4–9) and temperatures (4°C to 25°C) are recommended. Store under inert gas (N₂/Ar) at -20°C to prevent oxidation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of the trifluoropropyl group?

  • Structural Modifications : Synthesize analogs with varying chain lengths (e.g., -CF₂CF₂CF₃ vs. -CF₃) or cyclohexane ring substitutions (e.g., methyl, hydroxyl groups).
  • Biological Assays : Test analogs in receptor-binding assays (e.g., serotonin or dopamine transporters) to correlate trifluoropropyl hydrophobicity/electron-withdrawing effects with activity. Use IC₅₀ values to quantify potency .
  • Computational Modeling : Perform DFT calculations to analyze electronic effects (e.g., electrostatic potential maps) and docking simulations to predict target interactions .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Reproducibility Checks : Standardize synthetic protocols (e.g., catalyst type, reaction time) and purity thresholds (>95% by HPLC).
  • Assay Conditions : Control variables like cell line viability, solvent concentration (e.g., DMSO ≤0.1%), and endpoint measurements (e.g., fluorescence vs. radiometric detection).
  • Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or method-dependent biases .

Q. What computational methods predict the compound’s reactivity in nucleophilic or electrophilic environments?

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to evaluate frontier molecular orbitals (HOMO/LUMO). The -CF₃ group lowers LUMO energy, enhancing electrophilicity .
  • Molecular Dynamics (MD) : Simulate solvent interactions to predict solvolysis rates in protic vs. aprotic media.

Q. How can researchers mitigate toxicity risks during in vitro studies?

  • Safety Protocols : Use fume hoods, nitrile gloves, and sealed reaction vessels to prevent inhalation/contact.
  • Disposal : Neutralize waste with 10% acetic acid before incineration.
  • Ecotoxicity Screening : Follow EPA guidelines for endocrine disruption potential (e.g., ER/AR binding assays) .

Methodological Notes

  • Synthetic Optimization : Replace traditional bases (e.g., NaOH) with milder alternatives (e.g., Et₃N) to reduce side reactions.
  • Data Validation : Cross-validate NMR assignments with DEPT-135 and HSQC experiments.
  • Collaborative Studies : Partner with computational chemists to integrate SAR with machine learning models for activity prediction.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,3,3-trifluoropropyl)cyclohexanamine
Reactant of Route 2
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N-(3,3,3-trifluoropropyl)cyclohexanamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.